![molecular formula C14H9ClO5 B6382068 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% CAS No. 1261956-85-7](/img/structure/B6382068.png)
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95%
Overview
Description
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% (2C4P) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is commonly used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of other compounds, including polymers and pharmaceuticals. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression in cells. Additionally, 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% is used in the synthesis of metal complexes, which are used in the study of catalytic processes.
Mechanism of Action
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% is a versatile compound that can be used in a variety of biochemical and physiological processes. It acts as a catalyst in the synthesis of other compounds, and it can also be used to study the regulation of gene expression in cells. Additionally, 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% can be used to study the catalytic properties of metal complexes.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It can act as a catalyst in the synthesis of other compounds, and it can be used to study the regulation of gene expression in cells. Additionally, 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% can be used to study the catalytic properties of metal complexes. Furthermore, 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% can be used to study the effects of drugs on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of biochemical and physiological processes. Additionally, it is relatively easy to synthesize, and it is readily available in a 95% pure form. However, there are some limitations to using 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% in laboratory experiments. It is not stable in acidic solutions, and it is not soluble in organic solvents. Additionally, it is not suitable for use in long-term studies, as it can decompose over time.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% in scientific research. It could be used to study the effects of drugs on biochemical and physiological processes. Additionally, it could be used to study the catalytic properties of metal complexes. Furthermore, it could be used in the synthesis of polymers and pharmaceuticals. Finally, it could be used to study the regulation of gene expression in cells.
Synthesis Methods
2-Chloro-4-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-4-nitrophenol with 3,5-dicarboxybenzaldehyde in the presence of a base. This reaction is typically carried out in an aqueous solution of sodium hydroxide, and the product is purified by recrystallization. The reaction yields a 95% pure product.
properties
IUPAC Name |
5-(3-chloro-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO5/c15-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAWZTHNQQIVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686161 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261956-85-7 | |
Record name | [1,1′-Biphenyl]-3,5-dicarboxylic acid, 3′-chloro-4′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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